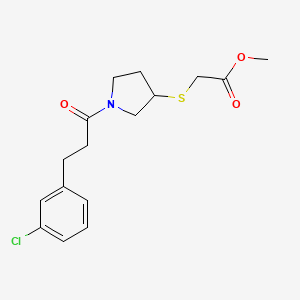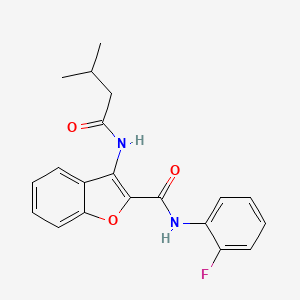
N-(2-fluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-fluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide" is a benzofuran carboxamide derivative, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, similar benzofuran carboxamide derivatives have been synthesized and evaluated for various biological activities, including antimicrobial, anti-inflammatory, and radical scavenging activities . Additionally, benzamide derivatives with fluorine substitutions have been explored for their potential in medical imaging and as anticancer agents .
Synthesis Analysis
The synthesis of benzofuran carboxamide derivatives typically involves multiple steps, including amide bond formation and cyclization reactions. For instance, a series of 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives were synthesized and characterized using NMR, IR, Mass, and X-ray crystallographic techniques . Similarly, the synthesis of N-(ferrocenylmethyl)benzene-carboxamide derivatives involved coupling reactions using standard protocols . These methods could potentially be adapted for the synthesis of "this compound."
Molecular Structure Analysis
The molecular structure of benzofuran carboxamide derivatives is often confirmed using spectroscopic methods such as NMR and IR, as well as X-ray crystallography. For example, single crystal X-ray crystallographic data was presented for a ferrocenylmethyl benzene-carboxamide derivative . The molecular geometry and vibrational frequencies can also be calculated using density functional theory (DFT), as demonstrated for a 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide . These techniques would be essential in analyzing the molecular structure of "this compound."
Chemical Reactions Analysis
Benzofuran carboxamide derivatives can undergo various chemical reactions depending on their functional groups. The presence of the amide group can lead to reactions typical of carboxamides, such as hydrolysis or nucleophilic acyl substitution. The fluorine atom on the phenyl ring may also influence the reactivity of the compound, as fluorine is an electron-withdrawing group that can affect the electronic properties of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran carboxamide derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents such as fluorine can affect these properties significantly. For example, the introduction of fluorine into benzamide derivatives has been explored for enhancing their biological activity and for radiolabeling purposes in medical imaging . The compound's lipophilicity, hydrogen bonding potential, and electronic properties such as HOMO and LUMO energies can be investigated using computational methods to predict its behavior in biological systems .
Wissenschaftliche Forschungsanwendungen
Disposition and Metabolism
A study on the disposition and metabolism of [14C]SB-649868, a compound with a similar structural feature (benzofuran carboxamide), in humans reveals its potential as an orexin 1 and 2 receptor antagonist for insomnia treatment. The study focuses on the pharmacokinetics, including elimination pathways and metabolite profiling, indicating the compound's extensive metabolism and the principal routes involved. This research is crucial for understanding the pharmacological and toxicological profiles of benzofuran carboxamides in therapeutic applications (Renzulli et al., 2011).
Antifungal Potential
The development of new benzofuran carboxamide derivatives bearing anti-inflammatory, analgesic, and antipyretic agents demonstrates the versatility of benzofuran carboxamides in drug development. This study highlights the synthesis approach and the in vivo evaluation of these compounds for their therapeutic activities, showcasing the potential of benzofuran carboxamides as a scaffold for designing new drugs with multiple pharmacological properties (Xie et al., 2014).
Fluorogenic Reagents
In the field of analytical chemistry, a study on a fluorogenic reagent for carboxylic acids designed based on the fluorescence intensity prediction emphasizes the application of benzofuran derivatives in developing novel chemical sensors. This research illustrates the synthesis and application of a phenoxazine-based chemosensor for the detection of Cd2+ and CN− ions, highlighting the utility of benzofuran-based compounds in environmental monitoring and bio-imaging applications (Uchiyama et al., 2001).
Histone Deacetylase Inhibition
The discovery of MGCD0103, a benzamide derivative with histone deacetylase (HDAC) inhibitory activity, underscores the application of benzofuran carboxamides in cancer therapy. This compound exhibits selective inhibition of certain HDACs, leading to antitumor activity through the modulation of gene expression. The study provides insight into the design, synthesis, and pharmacological evaluation of benzofuran carboxamides as potential anticancer agents (Zhou et al., 2008).
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-3-(3-methylbutanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c1-12(2)11-17(24)23-18-13-7-3-6-10-16(13)26-19(18)20(25)22-15-9-5-4-8-14(15)21/h3-10,12H,11H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRINBUBVAWMDJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2503192.png)
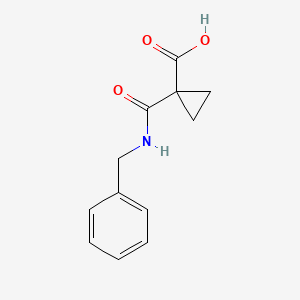
![Benzo[d]thiazol-2-ylmethyl 3,5-dichlorobenzoate](/img/structure/B2503194.png)
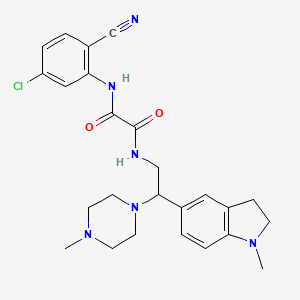


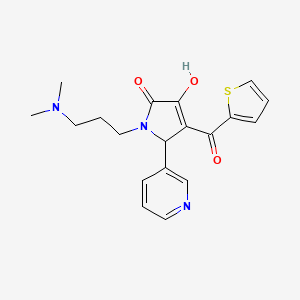
![Ethyl 4-[4-[[4-[4-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-3-methylphenyl]-2-methylphenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2503202.png)
![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2503204.png)
![9-[5-(difluoromethyl)pyridin-3-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde](/img/structure/B2503205.png)
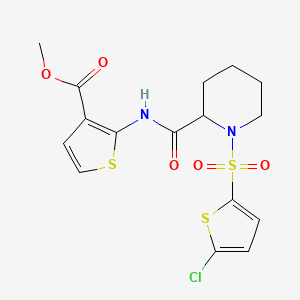
![3-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-[(3-methoxyphenyl)methyl]propanamide](/img/structure/B2503207.png)
![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate](/img/structure/B2503209.png)
